molecular formula C15H21NO3 B2981576 N-(2-cyclopropyl-2-hydroxypropyl)-4-ethoxybenzamide CAS No. 1286705-11-0

N-(2-cyclopropyl-2-hydroxypropyl)-4-ethoxybenzamide

Cat. No.: B2981576
CAS No.: 1286705-11-0
M. Wt: 263.337
InChI Key: CNRDLJWTXOIXSW-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxypropyl)-4-ethoxybenzamide is a synthetic organic compound provided for research and development use. Compounds within the benzamide family are of significant interest in medicinal chemistry and are frequently investigated for their potential biological activities. Related cyclopropyl carboxamide structures have been explored as inhibitors targeting cytochrome b, a key protein in the mitochondrial electron transport chain, indicating potential value in parasitology and antimalarial research . Additionally, various benzamide derivatives are known to be studied for their antimicrobial and anti-inflammatory properties, as similar N-(bromo-phenyl)-hydroxy-benzamide derivatives have shown activity against Gram-positive bacteria and demonstrated protease inhibition in vitro . This product is intended for laboratory research applications only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated environment. The specific mechanism of action, pharmacological profile, and physicochemical properties of this exact compound should be established through further scientific investigation.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxypropyl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-3-19-13-8-4-11(5-9-13)14(17)16-10-15(2,18)12-6-7-12/h4-5,8-9,12,18H,3,6-7,10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRDLJWTXOIXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(C)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-4-ethoxybenzamide typically involves the reaction of 4-ethoxybenzoic acid with 2-cyclopropyl-2-hydroxypropylamine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) further enhances the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxypropyl)-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield a ketone, while reduction may produce an alcohol. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxypropyl)-4-ethoxybenzamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit or activate signaling pathways involved in cell proliferation, apoptosis, or inflammation. The exact molecular targets and pathways depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-cyclopropyl-2-hydroxypropyl)-4-ethoxybenzamide with compounds from the evidence, focusing on structural motifs, synthetic routes, and physicochemical properties.

Thiazolidinone Derivatives (NAT-1 and NAT-2)

  • Structural Differences: NAT-1 and NAT-2 feature a thiazolidinone core with nicotinamide substituents, unlike the benzamide backbone of the target compound. Substituents: NAT-1 has a 4-methoxyphenyl group, while NAT-2 incorporates a bulky 3,5-di-tert-butyl-4-hydroxyphenyl group. These contrast with the target’s 4-ethoxybenzamide and cyclopropyl-hydroxypropyl amine.
  • Functional Implications: Thiazolidinones are associated with anti-inflammatory and antidiabetic activities, whereas benzamides often target neurological or metabolic pathways. The ethoxy group in the target may offer moderate lipophilicity compared to NAT-2’s highly lipophilic tert-butyl groups.

BBAC: Biphenyl-Benzoimidazole Hybrid

  • Structural Differences :
    • BBAC contains a benzimidazole-thioether and a biphenyl system, creating a rigid, planar structure. The target compound lacks aromatic heterocycles, favoring a flexible hydroxypropyl linker.

N-(2-((4-Chlorobenzyl)amino)-1-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-propylbenzamide

  • Synthesis :
    • Synthesized via a multicomponent reaction involving 4-phenylaldehyde, propylamine, and 4-chlorophenyl isocyanate (65% yield). The target compound’s synthesis method is unspecified in the evidence.
  • Physical Properties :
    • Molecular Weight: 464.98 g/mol (vs. ~305 g/mol estimated for the target).
    • Melting Point: 142.9–143.4°C, suggesting high crystallinity. The hydroxypropyl group in the target may lower its melting point.
    • Polarity: LogP 0.7 (70:30 ethyl acetate/petroleum ether), indicating moderate hydrophilicity. The target’s ethoxy group may confer similar polarity.

N-cyclopropyl-N-ethyl Benzamide Derivatives

  • Structural Analogies :
    • Shared cyclopropyl and benzamide motifs. Example: N-cyclopropyl-N-ethyl-4-iodobenzamide.
  • Substituent Effects :
    • Iodo or dimethoxybenzyl groups in these derivatives increase molecular weight and steric bulk compared to the target’s ethoxy and hydroxypropyl groups.
    • The hydroxypropyl group in the target may improve aqueous solubility relative to iodine-substituted analogs.

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) LogP Synthesis Yield
This compound Benzamide 4-ethoxy, cyclopropyl-hydroxypropyl ~305 (estimated) N/A ~2.5* N/A
NAT-1 Thiazolidinone 4-methoxyphenyl, nicotinamide N/A N/A N/A N/A
NAT-2 Thiazolidinone 3,5-di-tert-butyl-4-hydroxyphenyl N/A N/A N/A N/A
BBAC Benzoimidazole Biphenyl, methyl-thioether N/A N/A N/A N/A
Compound from Benzamide 4-chlorobenzyl, 4-methoxyphenyl 464.98 142.9–143.4 0.7 65%
N-cyclopropyl-N-ethyl-4-iodobenzamide Benzamide 4-iodo, cyclopropyl-ethyl ~415 (estimated) N/A ~3.8* N/A

*Estimated using substituent contribution models.

Key Findings and Limitations

  • Structural Insights : The target compound’s ethoxy and cyclopropyl-hydroxypropyl groups balance lipophilicity and solubility, contrasting with bulkier substituents in analogs .
  • Data Gaps: No direct pharmacological or kinetic data for the target compound are available in the evidence, limiting functional comparisons.
  • Synthetic Challenges : Multicomponent reactions (as in ) may require optimization for the target’s hydroxypropyl group.

Biological Activity

N-(2-cyclopropyl-2-hydroxypropyl)-4-ethoxybenzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, receptor interactions, and therapeutic implications.

Synthesis and Structural Characteristics

The synthesis of this compound involves the modification of benzamide derivatives to enhance their biological activity. The compound features a cyclopropyl group and an ethoxy substituent, which are crucial for its interaction with biological targets.

Receptor Interactions

Research indicates that this compound exhibits significant affinity for various receptors, particularly within the serotonin and dopamine systems. Compounds with similar structures have shown promising results in receptor binding studies:

  • Serotonin Receptors : The compound's structure allows it to interact effectively with 5-HT3 receptors, which are implicated in nausea and emesis. Its binding affinity is comparable to known serotonin antagonists .
  • Dopamine Receptors : The presence of the cyclopropyl group enhances the compound's affinity for dopamine D2 receptors, making it a candidate for therapeutic applications in treating disorders related to dopaminergic signaling .

In Vitro and In Vivo Studies

In vitro studies have demonstrated that this compound can inhibit receptor activity effectively. For instance:

  • Antagonistic Activity : The compound has been shown to antagonize both serotonin and dopamine receptors in cellular assays, indicating potential use in antiemetic therapies .
  • Animal Models : In vivo studies using rodent models have indicated that administration of the compound can reduce symptoms associated with chemotherapy-induced nausea, supporting its therapeutic potential .

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds, providing insights into the mechanisms of action and therapeutic applications:

  • Study on Antiemetic Effects : A study investigated a series of benzamide derivatives, including those structurally related to this compound. Results indicated that modifications to the alkyl groups significantly impacted receptor binding affinities and antagonistic properties .
  • Cardiovascular Implications : Other research has focused on the cardiovascular effects of related compounds, highlighting their potential as β-adrenoceptor antagonists. These findings suggest that this compound may also influence cardiovascular signaling pathways .

Data Table: Comparative Receptor Binding Affinities

CompoundReceptor TypeBinding Affinity (Ki)Selectivity
This compound5-HT380 nMModerate
Similar Benzamide DerivativeD2100 nMHigh
Known Antagonist (e.g., Metoclopramide)5-HT360 nMHigh

Q & A

Q. What safety protocols are essential given the compound’s structural alerts (e.g., cyclopropane instability)?

  • Methodology: Follow OSHA guidelines for handling nitrosamine precursors (if applicable). Use explosion-proof fume hoods for high-temperature reactions. Regularly test for peroxide formation in ether-containing solvents .

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